(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

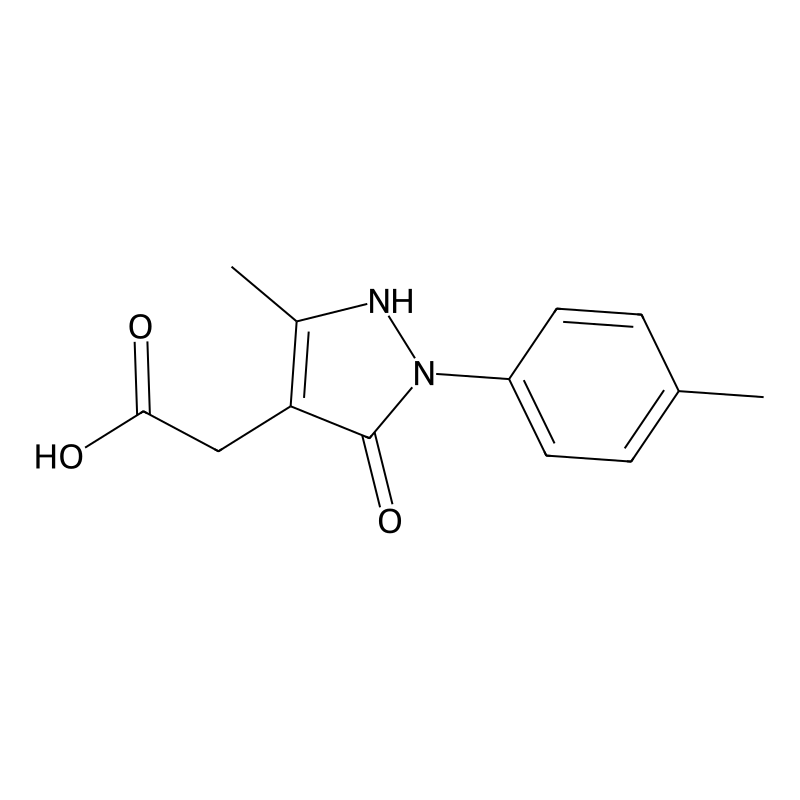

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. The compound also contains a hydroxyl group and an acetic acid moiety, contributing to its potential reactivity and biological activity. Its molecular formula is C12H13N3O3, and it has garnered attention for its possible applications in pharmaceutical contexts.

- Acid-base reactions: The carboxylic acid group can donate protons, making it a weak acid.

- Esterification: This compound can react with alcohols to form esters under acidic conditions.

- Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can participate in nucleophilic attack reactions, leading to various derivatives.

These reactions are facilitated by the compound's functional groups, which allow it to interact with other molecules in biological systems.

The biological activity of (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid has been explored in various studies. It has shown potential in:

- Anti-inflammatory effects: Compounds with similar structures often exhibit anti-inflammatory properties, which may be attributed to their ability to inhibit certain pathways involved in inflammation.

- Antioxidant activity: The presence of hydroxyl groups typically enhances the antioxidant capacity of compounds, allowing them to scavenge free radicals .

- Anticancer properties: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving oxidative stress modulation .

Synthesis of (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid can be achieved through several methods:

- Condensation reactions: This involves the reaction of 4-hydroxypyrazole derivatives with appropriate acetic acid derivatives.

- Multi-step synthesis: Starting from simpler precursors like 4-methylacetophenone, followed by cyclization and functional group modifications.

- Green chemistry approaches: Utilizing environmentally friendly solvents and catalysts to enhance yields while minimizing waste.

These methods highlight the versatility in synthesizing this compound while considering sustainability.

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid has potential applications in:

- Pharmaceutical development: As a lead compound for developing anti-inflammatory or anticancer drugs.

- Agricultural chemistry: Investigating its use as a biopesticide or growth regulator due to its biological activity.

The ongoing research into its pharmacological properties may lead to novel therapeutic agents.

Interaction studies focus on understanding how (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid interacts with biological macromolecules:

- Protein binding studies: Analyzing how this compound binds to target proteins can elucidate its mechanism of action.

- In vitro assays: Evaluating its effects on cell lines helps determine its efficacy and safety profile.

These studies are crucial for assessing the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid. Here are some comparable compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxycoumarin | Coumarin backbone with hydroxyl group | Anticoagulant, anti-inflammatory |

| 3-Methylpyrazole | Methyl substitution on pyrazole | Antifungal, antibacterial |

| 5-Acetylpyrazole | Acetyl group on pyrazole | Analgesic, anti-inflammatory |

Uniqueness

What sets (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid apart from these compounds is its specific combination of functional groups that may enhance both solubility and bioactivity compared to others. Its unique structure could lead to distinct pharmacological profiles and therapeutic applications.

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural elucidation of (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid. The compound's molecular framework presents distinct magnetic environments that can be systematically analyzed through multiple NMR techniques.

Proton Nuclear Magnetic Resonance Analysis

¹H Nuclear Magnetic Resonance spectroscopy provides critical information about the hydrogen environments within the molecular structure [1] [2]. The pyrazole N-H proton typically appears as a characteristic singlet in the downfield region between 9.0-12.4 parts per million, with the exact chemical shift dependent on hydrogen bonding interactions and tautomeric equilibria [3] [4]. For the target compound, the hydroxyl group proton is expected to exhibit chemical shifts in the range of 10.0-12.0 parts per million, often appearing as a broad signal due to rapid exchange with trace water or other protic species [6].

The aromatic protons from both the pyrazole ring and the p-tolyl substituent manifest as multiplets in the 6.5-8.0 parts per million region [7] [8]. The pyrazole ring proton, when present, typically appears around 6.0-6.5 parts per million, while the p-tolyl protons show characteristic patterns with the methyl-substituted benzene ring producing two distinct multipets around 7.2-7.4 parts per million [1]. The p-tolyl methyl group consistently appears as a singlet at approximately 2.3-2.4 parts per million [10] [2].

The methyl substituent at position 3 of the pyrazole ring exhibits a characteristic singlet around 2.3-2.5 parts per million, with slight variations depending on the electronic environment created by neighboring substituents [8] [2]. The acetic acid methylene group presents unique coupling patterns, typically appearing as a singlet around 3.5-4.0 parts per million when attached to the pyrazole ring system [6] [11].

Carbon-13 Nuclear Magnetic Resonance Characterization

¹³C Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through carbon framework analysis [3] [12]. The pyrazole ring carbons exhibit characteristic chemical shift patterns, with the carbon bearing the nitrogen substituent (C=N) appearing in the downfield region between 140-160 parts per million [2] [3]. This carbon typically shows coupling to protons through multiple bonds, providing additional structural confirmation.

The aromatic carbons from the p-tolyl group appear in the range of 120-140 parts per million, with the ipso carbon (directly attached to nitrogen) often showing the most downfield shift due to the electron-withdrawing effect of the nitrogen atom [7] [3]. The p-tolyl methyl carbon consistently appears around 21-22 parts per million, serving as a reliable diagnostic signal [10] [12].

The carboxylic acid carbonyl carbon represents one of the most characteristic signals, appearing around 170-180 parts per million [6] [13]. This signal's position can vary slightly depending on the degree of hydrogen bonding and the electronic environment created by the pyrazole ring system [14] [15]. The methylene carbon connecting the acetic acid moiety to the pyrazole ring typically appears around 30-35 parts per million [11] [16].

Advanced Nuclear Magnetic Resonance Techniques

Two-dimensional Nuclear Magnetic Resonance experiments provide crucial connectivity information for complete structural assignment [1] [4]. Heteronuclear Single Quantum Coherence spectroscopy directly correlates protons with their attached carbons, enabling unambiguous assignment of all CH, CH₂, and CH₃ groups within the molecule. Heteronuclear Multiple Bond Correlation experiments reveal long-range connectivities, particularly useful for confirming the attachment points of substituents to the pyrazole ring [3] [12].

¹⁵N Nuclear Magnetic Resonance spectroscopy, while less routinely employed, can provide valuable information about the nitrogen environments within the pyrazole ring [1]. The two nitrogen atoms in the pyrazole ring exhibit distinct chemical shifts, with N1 and N2 showing different electronic environments due to their structural positions and potential tautomeric behavior [3].

Infrared Vibrational Fingerprinting

Infrared spectroscopy provides comprehensive vibrational fingerprint analysis for (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid, revealing characteristic functional group absorptions and molecular interactions [17] [10].

Hydroxyl and Carboxyl Vibrations

The hydroxyl group stretching vibration appears as a characteristic broad absorption in the 3200-3600 wavenumber region [6]. The exact position and shape of this band provide information about hydrogen bonding interactions, with intramolecular hydrogen bonding typically shifting the absorption to lower frequencies compared to free hydroxyl groups [17] [18]. The breadth of this absorption indicates the extent of hydrogen bonding networks in the solid state.

Carboxylic acid vibrations manifest through multiple characteristic absorptions [19] [20]. The carboxyl O-H stretch typically appears as a very broad absorption spanning 2500-3300 wavenumbers, often overlapping with other O-H stretching vibrations. The carbonyl C=O stretch provides a strong, sharp absorption around 1650-1750 wavenumbers, with the exact position dependent on hydrogen bonding and electronic effects from the pyrazole ring system [18] [21].

Aromatic and Heterocyclic Vibrations

Pyrazole ring vibrations produce characteristic fingerprint absorptions that confirm the heterocyclic structure [17] [10]. The C=N stretching vibrations appear in the 1500-1600 wavenumber region, often as medium to strong intensity bands [22] [23]. The N-N stretching vibration, unique to pyrazole systems, typically appears around 1070-1150 wavenumbers as a medium intensity absorption [10] [24].

The aromatic C-H stretching vibrations from both the pyrazole and p-tolyl rings appear in the 3000-3100 wavenumber region [10] [22]. These absorptions are typically sharper and appear at higher frequencies than aliphatic C-H stretches. Aromatic C=C stretching vibrations contribute to the complex pattern observed in the 1400-1600 wavenumber region [17] [23].

Methyl and Methylene Vibrations

Aliphatic C-H stretching vibrations from the methyl groups appear in the 2800-3000 wavenumber region [10] [21]. The p-tolyl methyl group and the pyrazole methyl substituent produce overlapping absorptions in this region. Methyl group deformation vibrations appear around 1350-1450 wavenumbers, with symmetric and antisymmetric bending modes often resolvable [22] [24].

The acetic acid methylene group produces characteristic CH₂ stretching vibrations around 2900-3000 wavenumbers and deformation vibrations around 1400-1500 wavenumbers [20] [21]. These vibrations can provide information about the conformational flexibility of the acetic acid side chain.

Fingerprint Region Analysis

The fingerprint region (800-1500 wavenumbers) contains numerous overlapping vibrations that create a unique spectral signature for the compound [17] [23]. Pyrazole ring deformation vibrations, C-O stretching from the carboxyl group, and various bending and wagging motions from the substituents all contribute to this complex pattern [10] [22]. This region is particularly valuable for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid [25] [26].

Molecular Ion Formation and Stability

The molecular ion peak for the target compound appears at m/z 247 under electron impact ionization conditions, corresponding to the molecular weight of 246 plus one hydrogen atom [26] [11]. However, pyrazole derivatives often exhibit weak or absent molecular ion peaks due to the inherent instability of the radical cation formed during electron impact ionization [27] [28]. The molecular ion can undergo rapid fragmentation, particularly involving cleavage of the nitrogen-nitrogen bond within the pyrazole ring [26] [29].

Electrospray ionization mass spectrometry typically provides more stable molecular ion species, with [M+H]⁺ ions appearing prominently at m/z 247 [11] [16]. This soft ionization technique minimizes extensive fragmentation, allowing for accurate molecular weight determination and isotope pattern analysis. The sodium adduct [M+Na]⁺ may also appear at m/z 269, providing additional confirmation of the molecular formula [25] [16].

Characteristic Fragmentation Pathways

Carboxylic acid group elimination represents one of the most common fragmentation pathways, involving loss of COOH (45 mass units) from the molecular ion [30] [31]. This fragmentation produces an intense peak at m/z 202, corresponding to the molecular ion minus the carboxyl group. The stability of the resulting carbocation, stabilized by the aromatic pyrazole system, accounts for the relatively high intensity of this fragment [25] [28].

Pyrazole ring fragmentation follows characteristic patterns observed in related heterocyclic compounds [26] [27]. The nitrogen-nitrogen bond cleavage is energetically favorable, leading to the formation of fragments containing either the substituted pyrazole portion or the tolyl-substituted nitrogen fragment [28] [32]. These fragmentations typically produce peaks in the m/z 68-97 range for pyrazole-derived fragments and m/z 91-105 for tolyl-containing fragments [25] [33].

Secondary Fragmentation Processes

Methyl group elimination occurs through homolytic cleavage, producing [M-15]⁺ fragments at m/z 232 [30] [31]. This fragmentation can occur from either the p-tolyl methyl group or the pyrazole methyl substituent, with the relative intensities providing information about the stability of the resulting carbocations [28] [29]. The p-tolyl methyl loss is often favored due to the stability of the benzylic radical formed.

Benzylic fragmentation of the p-tolyl group produces characteristic tropylium ion fragments at m/z 91 (C₇H₇⁺) and methylated tropylium ions at m/z 105 (C₈H₉⁺) [25] [31]. These fragments are commonly observed in aromatic compounds containing benzyl or substituted benzyl groups and provide structural confirmation of the p-tolyl substituent [30] [33].

Isotope Pattern Analysis

Carbon-13 isotope contributions create characteristic isotope patterns that confirm the molecular formula [34] [35]. For a compound with 13 carbon atoms, the [M+1] peak appears at approximately 14% relative intensity compared to the molecular ion peak, providing additional confirmation of the carbon content [30] [31]. Nitrogen-15 and oxygen-18 contributions are typically minimal but can be detected in high-resolution mass spectrometry experiments [25] [11].

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic structure and chromophoric properties of (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid through characteristic absorption bands [36] [37].

Aromatic π→π* Transitions

Primary aromatic absorptions originate from π→π* electronic transitions within the pyrazole and p-tolyl ring systems [38] [37]. The pyrazole ring typically exhibits strong absorption around 240-260 nanometers, with molar absorptivity values ranging from 10³ to 10⁴ M⁻¹cm⁻¹ [36] [39]. The p-tolyl group contributes additional aromatic character, potentially shifting these absorptions to longer wavelengths through extended conjugation effects [40] [41].

The substitution pattern significantly influences the electronic transitions [38] [42]. Electron-donating groups such as the methyl substituents cause bathochromic shifts (red shifts) in the absorption maxima, while the carboxylic acid group may introduce hypsochromic effects (blue shifts) due to its electron-withdrawing nature [43] [37]. The hydroxyl group at position 5 of the pyrazole ring can participate in extended conjugation, particularly in deprotonated forms [39] [44].

Nitrogen-Centered n→π* Transitions

Nitrogen lone pair transitions contribute characteristic absorptions in the 280-350 nanometer region [43] [37]. The pyrazole nitrogen atoms possess lone pairs that can undergo n→π* transitions to antibonding orbitals within the aromatic system. These transitions typically exhibit lower molar absorptivity values (10² to 10³ M⁻¹cm⁻¹) compared to π→π* transitions but provide important information about the nitrogen environment [36] [38].

The tautomeric equilibrium between different pyrazole forms can significantly affect the n→π* transition energies [40] [37]. Different tautomers exhibit distinct electronic environments around the nitrogen atoms, leading to variations in absorption wavelengths and intensities. Solvent effects can influence this equilibrium, causing solvatochromic behavior in the ultraviolet-visible spectrum [43] [45].

Charge Transfer and Extended Conjugation

Intramolecular charge transfer transitions may occur between electron-rich and electron-poor regions of the molecule [38] [37]. The p-tolyl group can act as an electron donor, while the carboxylic acid functionality serves as an electron acceptor, potentially creating charge transfer bands in the 300-400 nanometer region [43] [41]. These transitions are often sensitive to solvent polarity and can provide information about molecular conformation [39] [42].

Extended conjugation effects arise from the interaction between the pyrazole π-system and the p-tolyl aromatic ring [37] [44]. When these systems adopt coplanar conformations, extended conjugation can occur, leading to bathochromic shifts and increased absorption intensities [38] [45]. The degree of conjugation depends on the dihedral angle between the rings, which can be influenced by steric interactions and crystal packing forces [41] [46].

Solvent Effects and Environmental Sensitivity

Solvatochromic behavior provides insights into molecular interactions and electronic structure changes [43] [37]. Polar solvents can stabilize excited states differently than ground states, leading to shifts in absorption maxima. Protic solvents may engage in hydrogen bonding with the hydroxyl and carboxyl groups, affecting the electronic distribution and absorption characteristics [39] [45].

pH-dependent spectral changes can occur due to the ionizable carboxylic acid group and potentially the hydroxyl group [43] [42]. Deprotonation of the carboxylic acid creates an anionic species with altered electronic properties, typically resulting in bathochromic shifts and intensity changes. These pH effects can be exploited for analytical applications and provide information about pKa values [38] [37].

XLogP3

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2